Cyclamic acid is a natural product found in Euglena gracilis with data available.
Salts and esters of cyclamic acid.
Cyclamic acid
CAS No.: 100-88-9
Cat. No.: VC0001438
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100-88-9 |
---|---|
Molecular Formula | C6H13NO3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | cyclohexylsulfamic acid |
Standard InChI | InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) |
Standard InChI Key | HCAJEUSONLESMK-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NS(=O)(=O)O |
Canonical SMILES | C1CCC(CC1)NS(=O)(=O)O |
Colorform | Crystals White crystalline powder Crystalline solid |
Melting Point | 169.5 °C 169 - 170 °C |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Cyclamic acid (IUPAC name: N-cyclohexylsulfamic acid) possesses the molecular formula C₆H₁₃NO₃S and a molar mass of 179.24 g/mol . The compound exists as a zwitterion in crystalline form, with proton transfer occurring between the sulfamic acid group and the cyclohexylamine moiety . This dual ionic character facilitates its solubility in polar solvents, with water solubility reaching 133 g/L at standard conditions .
Table 1: Key Identifiers of Cyclamic Acid
Property | Value |
---|---|
CAS Registry Number | 100-88-9 |
E Number | E952 |
ChEBI ID | CHEBI:15964 |
Density | 1.149 g/cm³ (estimated) |
pKa | 2.28 (sulfamic acid group) |
Crystallographic Features
X-ray diffraction studies reveal that cyclamic acid crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.715 Å, b = 8.463 Å, c = 11.375 Å, and β = 108.13° . The zwitterionic structure forms extended hydrogen-bonded networks through N–H⋯O interactions, creating planar sheets stabilized by van der Waals forces between cyclohexyl groups. This structural arrangement explains the compound's high thermal stability, with decomposition occurring near 180°C .
Physicochemical Properties
Thermal and Solubility Characteristics
Cyclamic acid exhibits unusual thermal behavior, maintaining stability up to its decomposition temperature despite its ionic structure. The compound's vapor pressure remains negligible (0 Pa at 25°C), preventing atmospheric volatilization . Solubility profiles demonstrate marked temperature dependence:
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
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Strong absorption at 1180 cm⁻¹ (S=O asymmetric stretch)
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Peaks at 1040 cm⁻¹ (S–N vibration)
Nuclear magnetic resonance (NMR) data (¹H, D₂O):
Production and Industrial Applications
Synthesis Pathways
Industrial production employs a two-step process:
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Sulfamation: Cyclohexylamine reacts with sulfur trioxide in liquid sulfur dioxide at -10°C
-
Purification: Crystallization from ethanol-water mixtures yields >99.5% purity .
Table 2: Industrial vs. Food Applications
Sector | Use Case | Market Share (%) |
---|---|---|
Food Additives | Sugar-free beverages | 38 |
Pharmaceuticals | Tablet coating agents | 22 |
Polymer Industry | Polyurethane catalyst | 25 |
Surface Coatings | Epoxy resin hardener | 15 |
The compound's dual role as acidulant and sweetener (30× sucrose equivalence) makes it valuable in low-pH formulations . Recent innovations include cyclamic acid-functionalized ion-exchange resins for heavy metal removal, demonstrating 92% efficiency in lead sequestration .
Metabolic Pathways and Health Implications
Biotransformation Dynamics
Approximately 37% of ingested cyclamate undergoes microbial conversion to cyclohexylamine (CHA) in the colon . This metabolite exhibits dose-dependent pharmacokinetics:
Interindividual variation in conversion rates (0.24–85%) complicates toxicity assessments . Genetic polymorphisms in CYP2A6 and gut microbiome composition account for this variability.
Table 3: Observed Adverse Effects
Model System | Effect | LOEL (mg/kg/day) |
---|---|---|
Rat (90-day) | Testicular atrophy | 100 |
Human (epidemiology) | Bladder cancer risk | 7 (ADI) |
In vitro (HEK293) | Oxidative stress induction | 50 μM |
A 2023 cohort study linked long-term cyclamate consumption (≥7 mg/kg/day) to elevated fasting blood glucose (+12.08%) and malondialdehyde levels (+56.10%), indicating systemic oxidative stress . These effects persisted after adjusting for saccharin co-exposure.
Region | Status | ADI (mg/kg/day) |
---|---|---|
European Union | Approved (E952) | 7 |
United States | Banned (1969) | N/A |
Canada | Restricted (tabletop sweeteners) | 11 |
Japan | Approved (blends with saccharin) | 6.5 |
Risk Mitigation Strategies
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